1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 1-(4-methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine follows systematic conventions for polyfunctional heterocycles. The parent structure is 1,2,3,6-tetrahydropyridine , a six-membered ring containing one nitrogen atom and two double bonds between positions 1-2 and 3-6. The numbering prioritizes the nitrogen atom at position 1, with subsequent positions assigned to minimize locants for substituents.
Two substituents modify the tetrahydropyridine core:
- 4-Methylbenzenesulfonyl group : A sulfonyl moiety (-SO₂-) attached to a para-methyl-substituted benzene ring. The prefix "1-(4-methylbenzenesulfonyl)" denotes its attachment to the nitrogen atom (position 1) of the tetrahydropyridine.
- 2-(Methylsulfanyl)phenyl group : A phenyl ring with a methylthio (-S-CH₃) substituent at position 2, linked to the tetrahydropyridine at position 4.
The Hantzsch-Widman system further clarifies the heterocyclic framework. The suffix "-pyridine" identifies the aromatic nitrogen-containing ring, while "tetrahydro-" specifies partial saturation. The molecular formula C₁₉H₂₁NO₂S₂ confirms the integration of sulfur and nitrogen heteroatoms.
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₁NO₂S₂ |
| SMILES | CSc1ccccc1C1=CCN(S(=O)(=O)c2ccc(C)cc2)CC1 |
| CAS Registry Number | 1706446-18-5 |
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(2-methylsulfanylphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-15-7-9-17(10-8-15)24(21,22)20-13-11-16(12-14-20)18-5-3-4-6-19(18)23-2/h3-11H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWXYFVUHBRKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves sulfonylation, where the tetrahydropyridine intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-(Methylsulfanyl)phenyl Group: This can be done through a nucleophilic substitution reaction where the sulfonylated tetrahydropyridine is reacted with a 2-(methylsulfanyl)phenyl halide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising anticancer properties. Research focusing on the structure-activity relationship (SAR) of tetrahydropyridines has shown that modifications at the 4-position can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine have been tested against breast and lung cancer cells, demonstrating IC50 values in the micromolar range .
Neuroprotective Effects
The neuroprotective effects of tetrahydropyridine derivatives have been explored in models of neurodegenerative diseases. Studies suggest that these compounds may inhibit oxidative stress and apoptosis in neuronal cells. In particular, the compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions like Alzheimer’s disease .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of tetrahydropyridine derivatives. The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as a lead compound in developing new antibiotics. The mechanism appears to involve disruption of microbial cell membranes .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique structural features allow for various functional group transformations. For example, it can undergo nucleophilic substitution reactions to yield other biologically active compounds .
Photoinitiators in Polymer Chemistry
This compound is also utilized as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon UV irradiation makes it valuable in the production of polymers used in coatings and adhesives. The efficiency of polymerization processes can be significantly enhanced by using this compound as a photoinitiator .
Nonlinear Optical Materials
The optical properties of tetrahydropyridine derivatives have been investigated for their potential use in nonlinear optical materials. These materials are crucial for applications such as frequency doubling and optical switching. The incorporation of this compound into polymer matrices has shown promising results in enhancing nonlinear optical responses .
Conductive Polymers
In material science, this compound is being studied for its role in developing conductive polymers. Its sulfonyl group enhances the conductivity of polymer composites when incorporated into their structure. This application is particularly relevant for electronic devices and sensors .
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydropyridine derivatives demonstrated that modifications at the sulfonyl group led to increased anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Mechanism
In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls.
Case Study 3: Photopolymerization Efficiency
In a comparative study of photoinitiators for UV-curable coatings, this compound was found to initiate polymerization more effectively than traditional initiators under similar conditions. The resulting films exhibited superior mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups can play a crucial role in binding interactions and the overall pharmacophore of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. (±)-4-Methyl-2-phenethyl-1-tosyl-1,2,5,6-tetrahydropyridine ()
- Structure : Tosyl group at position 1, phenethyl at position 2, and methyl at position 4.
- The methyl at position 4 (vs. the target’s aromatic substitution) may alter ring puckering and binding interactions .
b. 4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine ()
- Structure : Methylsulfonylphenyl at position 4 and propyl at position 1.
- Key Differences: The sulfonyl group on the phenyl ring (vs. The propyl group at position 1 (vs. tosyl) may lower metabolic stability .
c. Xaliproden (1-[2-(2-Naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine) ()
- Structure : Bulky naphthylethyl and trifluoromethylphenyl substituents.
- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, contrasting with the target’s methylsulfanyl group. Xaliproden’s naphthylethyl chain likely improves CNS targeting, whereas the target’s tosyl group may prioritize peripheral action .
Pharmacological and Toxicological Profiles
MPTP and MPP+ (Evidences 8, 14)
- MPTP : A neurotoxin causing Parkinsonism via conversion to MPP+, which inhibits mitochondrial complex I. The target compound lacks MPTP’s N-methyl group, critical for bioactivation to pyridinium species, suggesting lower neurotoxicity .
- MPP+ : High potency due to dopamine transporter (DAT)-mediated uptake. The target’s sulfonyl and sulfanyl groups likely prevent DAT affinity, reducing neurotoxic risk .
b. FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine) ()
Physicochemical Properties
| Compound | logP | PSA (Ų) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 3.8* | 75.6* | 0.12* | Tosyl, methylsulfanylphenyl |
| (±)-4-Methyl-2-phenethyl-1-tosyl... | 4.2 | 68.3 | 0.08 | Tosyl, phenethyl, methyl |
| Xaliproden | 5.1 | 29.1 | 0.03 | Naphthylethyl, trifluoromethylphenyl |
| MPTP | 2.1 | 12.5 | 1.2 | N-methyl, phenyl |
*Estimated values based on substituent contributions.
Biological Activity
1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19NO2S
- Molecular Weight : 303.40 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a related compound, is known to deplete ATP levels in neuronal cells through the formation of its toxic metabolite MPP+. This mechanism suggests that the tetrahydropyridine structure could be critical for neuroprotective activity by modulating ATP synthesis pathways .
Pharmacological Effects
The biological activity can be summarized as follows:
- Neuroprotection : Compounds with a tetrahydropyridine structure have shown potential in protecting neuronal cells from apoptosis induced by toxic metabolites.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Data Table of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Neuroprotection | MPTP | Depletion of ATP in neuronal cells |
| Antioxidant | Related compounds | Reduction of oxidative stress |
| Cytotoxicity | Various studies | Inhibition of cancer cell proliferation |
Case Study 1: Neuroprotective Effects
In a study examining the effects of MPTP on synaptosomal ATP levels in mouse brain models, it was found that MPTP caused significant ATP depletion without immediate membrane damage. This suggests a critical early biochemical event leading to neurodegeneration .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives on human cancer cell lines. The results indicated that specific modifications to the tetrahydropyridine structure enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents .
Research Findings
Recent literature emphasizes the importance of the tetrahydropyridine scaffold in developing neuroprotective and anticancer agents. The structural modifications can significantly influence biological activity and selectivity for target pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine?
Answer:
The compound can be synthesized via multi-step reactions involving sulfonylation and cross-coupling. Key steps include:
- Sulfonylation : Reacting the tetrahydropyridine core with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN in anhydrous THF) at 0–5°C to prevent side reactions .
- Thioether Formation : Introduce the 2-(methylsulfanyl)phenyl group via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative. Optimize catalyst loading (1–2 mol% Pd(PPh)) and reaction temperature (80–100°C) to achieve yields >70% .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product with ≥95% purity .
Basic: How should researchers validate the purity and structural integrity of this compound?
Answer:
Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Retention time and peak symmetry confirm purity (>98%) .
- Spectroscopy :
- Melting Point : Compare experimental values (e.g., 268–287°C) with literature data to detect impurities .
Advanced: What neuropharmacological mechanisms are associated with this tetrahydropyridine derivative?
Answer:
The compound’s structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) suggests potential dopaminergic interactions:
- Dopamine Receptor Modulation : The sulfonyl and thioether groups may enhance binding to D2/D3 receptors. Use radioligand assays (e.g., H-spiperone competition) to quantify affinity (IC values) .
- Neurotoxicity Screening : Evaluate mitochondrial complex I inhibition in SH-SY5Y cells using rotenone as a positive control. Monitor ATP depletion and ROS generation .
- In Vivo Models : Administer the compound to rodents (1–10 mg/kg, i.p.) and assess motor deficits (rotarod, open-field tests) and nigrostriatal degeneration via tyrosine hydroxylase immunohistochemistry .
Advanced: How do substituents on the tetrahydropyridine core influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Sulfonyl Group : Enhances metabolic stability and receptor binding. Replace with carbamate or acyl groups to compare pharmacokinetic profiles (e.g., t in liver microsomes) .
- Thioether vs. Ether : Methylsulfanyl improves lipophilicity (logP >3) and blood-brain barrier penetration compared to methoxy derivatives. Measure partition coefficients using shake-flask methods .
- Aromatic Substitution : Fluorine or nitro groups at the 4-position of the benzenesulfonyl moiety may alter selectivity. Test analogs in receptor-binding assays (e.g., D2 vs. 5-HT) .
Advanced: How should researchers address contradictory data on neuroprotective vs. neurotoxic effects?
Answer:
Resolve discrepancies via:
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in vitro. Low doses (<10 µM) may activate pro-survival pathways (e.g., PI3K/Akt), while higher doses induce toxicity via oxidative stress .
- Cell-Type Specificity : Compare effects in primary neurons (vulnerable) vs. astrocytes (resilient). Use lactate dehydrogenase (LDH) assays to quantify cytotoxicity .
- Metabolite Profiling : Identify oxidation products (e.g., sulfone derivatives) via LC-MS. Some metabolites may be toxic, while the parent compound is inert .
Advanced: What experimental strategies mitigate discrepancies between in vitro and in vivo efficacy data?
Answer:
Bridge gaps with:
- Pharmacokinetic Optimization : Measure bioavailability (e.g., oral vs. intravenous administration) and brain-to-plasma ratios using LC-MS/MS .
- Species Differences : Test the compound in zebrafish (for rapid neurobehavioral screening) and non-human primates (for translational relevance) .
- Biomarker Validation : Corrogate in vitro IC values with in vivo dopamine depletion (microdialysis) or glial activation (GFAP immunohistochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
